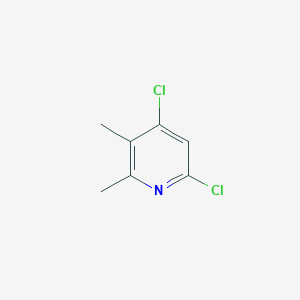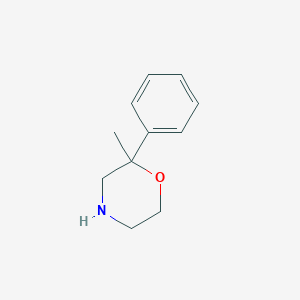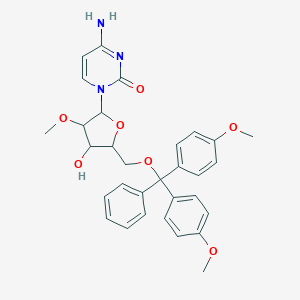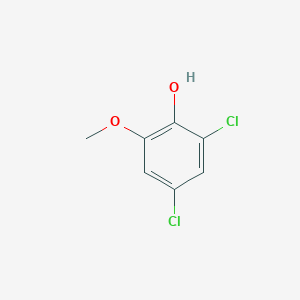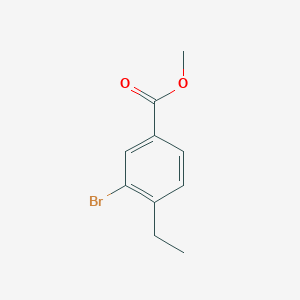
Methyl 3-bromo-4-ethylbenzoate
Übersicht
Beschreibung
Methyl 3-bromo-4-ethylbenzoate (MBEB) is a compound of bromine, ethyl, and benzoic acid, and is commonly used in scientific research applications. It is a white, crystalline solid with a melting point of 115-117 °C and a boiling point of 256-258 °C. MBEB is a versatile compound, with a variety of uses in research, including as a catalyst, as a reagent, and as a ligand in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Photoactive Materials
- Scientific Field : Material Science
- Application Summary : Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) benzoate, a similar compound to Methyl 3-bromo-4-ethylbenzoate, has been synthesized and characterized for its photoactive properties . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
- Methods of Application : The synthesis and structure of this novel ortho-fluoroazobenzene is described in the research . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results or Outcomes : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Inflammation Research
- Scientific Field : Biomedical Research
- Application Summary : Methyl-derivatives of flavanone, a different class of compounds, have been studied for their effect on the release of certain cytokines by RAW264.7 macrophages . These molecules play a key role in the pathogenesis of inflammation leading to various diseases .
- Methods of Application : The main objective of the research was to determine the activity of these methyl-derivatives on the releasing of selected cytokines by RAW264.7 macrophages activated by LPS .
- Results or Outcomes : Among the tested compounds, only 5B and 6B had the strongest effect on inhibiting the examined chemokines’ release by macrophages . Therefore, 5B and 6B appear to be potentially useful in the prevention of diseases associated with the inflammatory process .
Fine Chemicals
- Scientific Field : Industrial Chemistry
- Application Summary : Methyl 3-bromo-4-ethylbenzoate could potentially be used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes .
- Methods of Application : The specific methods of application would depend on the particular fine chemical being produced. Typically, these processes involve a series of chemical reactions, followed by purification steps .
- Results or Outcomes : The outcomes would also depend on the specific fine chemical being produced. In general, the goal is to produce a high-purity, high-value chemical product .
Photoactive Materials
- Scientific Field : Material Science
- Application Summary : Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) benzoate, a compound similar to Methyl 3-bromo-4-ethylbenzoate, has been synthesized and characterized for its photoactive properties . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
- Methods of Application : The synthesis and structure of this novel ortho-fluoroazobenzene is described in the research . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results or Outcomes : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Photoactive Materials
- Scientific Field : Material Science
- Application Summary : Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) benzoate, a compound similar to Methyl 3-bromo-4-ethylbenzoate, has been synthesized and characterized for its photoactive properties . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
- Methods of Application : The synthesis and structure of this novel ortho-fluoroazobenzene is described in the research . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results or Outcomes : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Fine Chemicals
- Scientific Field : Industrial Chemistry
- Application Summary : Methyl 3-bromo-4-ethylbenzoate could potentially be used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes .
- Methods of Application : The specific methods of application would depend on the particular fine chemical being produced. Typically, these processes involve a series of chemical reactions, followed by purification steps .
- Results or Outcomes : The outcomes would also depend on the specific fine chemical being produced. In general, the goal is to produce a high-purity, high-value chemical product .
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYKXUBTLUYUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551712 | |
| Record name | Methyl 3-bromo-4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-ethylbenzoate | |
CAS RN |
113642-05-0 | |
| Record name | Methyl 3-bromo-4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

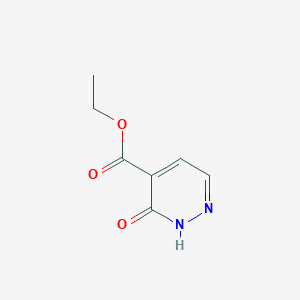
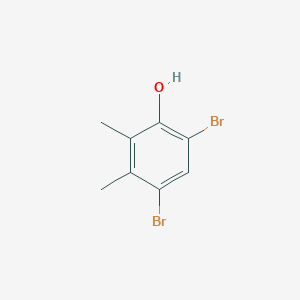
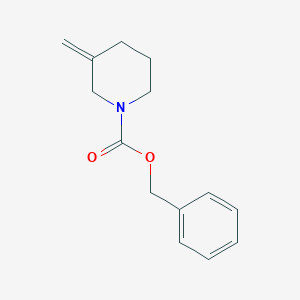
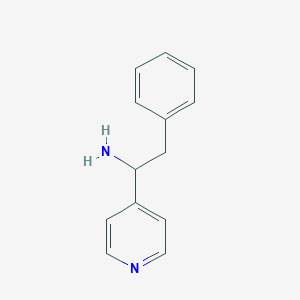
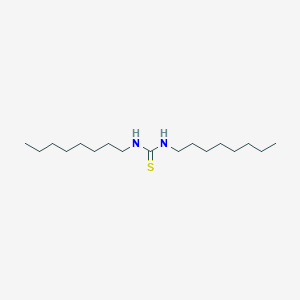
![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)
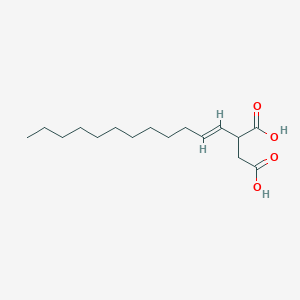
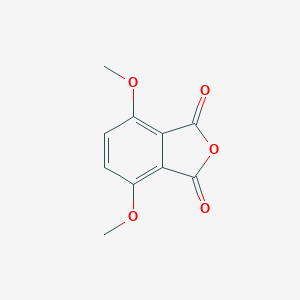
![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)
